
5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione (PPOD) is a cyclic imide compound that has gained attention in recent years due to its potential applications in the field of medicinal chemistry. PPOD is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. In
Wirkmechanismus
The exact mechanism of action of 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione is not fully understood. However, it has been suggested that 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione may act on the GABAergic system, which is involved in the regulation of neuronal excitability. 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione may enhance GABAergic neurotransmission by increasing the release of GABA or by modulating GABA receptors.
Biochemische Und Physiologische Effekte
5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. It is also relatively easy to administer to animals and has a low toxicity profile. However, 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to animals via injection. It also has a short half-life, which may limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione. One potential direction is the development of 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione analogs with improved pharmacological properties. Another direction is the investigation of 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione's potential as a treatment for neurological disorders such as epilepsy and Alzheimer's disease. Additionally, the mechanism of action of 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione could be further elucidated to better understand its effects on the brain and to identify potential therapeutic targets.
Synthesemethoden
5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione can be synthesized through a two-step process. The first step involves the reaction of phenylacetic acid with propionic anhydride to form 5-phenyl-5-propyl-2-oxazoline. The second step involves the oxidation of 5-phenyl-5-propyl-2-oxazoline with potassium permanganate to form 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione. This synthesis method has been optimized to produce high yields of 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione with good purity.
Wissenschaftliche Forschungsanwendungen
5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticonvulsant, antinociceptive, and antidepressant activities in animal models. 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione has also been shown to have neuroprotective effects in vitro, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
130689-85-9 |
|---|---|
Produktname |
5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione |
Molekularformel |
C12H13NO3 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
5-phenyl-5-propyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C12H13NO3/c1-2-8-12(9-6-4-3-5-7-9)10(14)13-11(15)16-12/h3-7H,2,8H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
XFEGMKAZXJAGRJ-UHFFFAOYSA-N |
SMILES |
CCCC1(C(=O)NC(=O)O1)C2=CC=CC=C2 |
Kanonische SMILES |
CCCC1(C(=O)NC(=O)O1)C2=CC=CC=C2 |
Synonyme |
2,4-Oxazolidinedione,5-phenyl-5-propyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




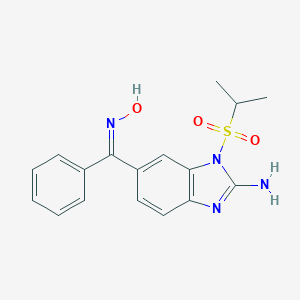
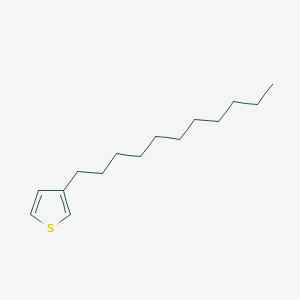
![(3S,8S,9S,10R,13R,14S,17R)-3-[12-(3-iodophenyl)dodecoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136845.png)


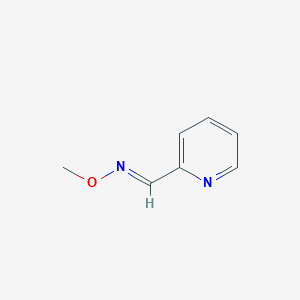
![N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B136858.png)
![1H-Pyrrolo[3,2-b]pyridine-2,3-dione](/img/structure/B136860.png)

![Fmoc-(S,S)-[Pro-Leu]-spirolactame](/img/structure/B136863.png)
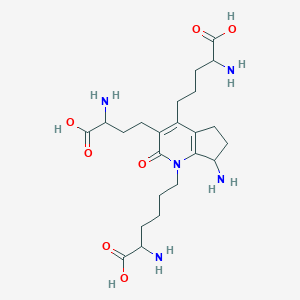
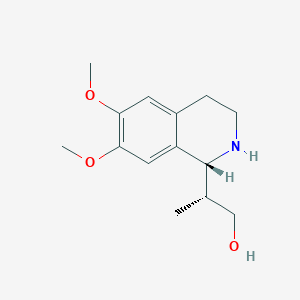
![1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone](/img/structure/B136869.png)